

Application Notes and Protocols: Carassius as a Model for Ischemia-Reperfusion Injury

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The remarkable ability of fish from the genus Carassius, such as the goldfish (Carassius auratus) and the crucian carp (Carassius carassius), to withstand prolonged periods of low oxygen (hypoxia) and even complete oxygen deprivation (anoxia) makes them an exceptional model organism for studying the cellular and molecular mechanisms of ischemia-reperfusion (I/R) injury.[1][2][3] Unlike most vertebrates, which suffer severe tissue damage and cell death within minutes of oxygen deprivation, Carassius have evolved sophisticated physiological and biochemical adaptations to survive and recover from such extreme conditions.[1][2] These adaptations offer a unique window into natural strategies for cellular protection against the damaging effects of I/R, providing valuable insights for the development of novel therapeutic strategies for clinical conditions such as stroke and myocardial infarction.

These application notes provide a comprehensive overview of the use of Carassius as a model for I/R injury, including detailed experimental protocols, a summary of key quantitative data, and a description of the critical signaling pathways involved in their profound ischemia tolerance.

Data Presentation

The following tables summarize quantitative data from studies on Carassius subjected to anoxia/hypoxia and reoxygenation, providing a basis for comparison and experimental design.







Table 1: Changes in Protein Abundance in Carassius carassius Tissues Following Anoxia and Reoxygenation.



Tissue	Condition	Number of Significantl y Changed Proteins (vs. Normoxia)	Key Upregulate d Proteins	Key Downregula ted Proteins	Reference
Brain	5 days anoxia	19	-	-	
5 days anoxia + 1 day reoxygenatio n	45	-	-		
Heart	5 days anoxia	150	Glycogen debranching enzyme, Glycogen phosphorylas e, Hexokinase- 2, Glycogenin, Glycogen synthase	_	
5 days anoxia + 1 day reoxygenatio n	159	Glycogen debranching enzyme, Hexokinase- 2, Glycogenin	-		
Liver	5 days anoxia	92	Uncoupling protein 2	-	
5 days anoxia + 1 day reoxygenatio n	96	Uncoupling protein 2	-		



Table 2: Changes in Phosphopeptide Levels in Carassius carassius Tissues Following Anoxia and Reoxygenation.

Tissue	Condition	Total Differentiall y Phosphoryl ated Peptides (vs. Normoxia)	Increased Phosphoryl ation	Decreased Phosphoryl ation	Reference
Brain	5 days anoxia	68	40	28	
5 days anoxia + 1 day reoxygenatio n	59	49	10		
Liver	5 days anoxia	286	194	92	
5 days anoxia + 1 day reoxygenatio n	215	172	42		

Table 3: Metabolite Changes in Carassius carassius Tissues During Anoxia and Reoxygenation.



Tissue	Metabolite	Change during Anoxia (vs. Normoxia)	Change during Reoxygenation (vs. Normoxia)	Reference
Brain	Alanine	12-fold increase	Gradual decrease	
Uric Acid	Accumulation	Continued accumulation		-
Heart	Alanine	4-fold increase	Gradual decrease	
Aspartate	92% decrease	Gradual recovery		-
Glutamine	56% decrease	Gradual recovery		
ATP/GTP/Phosp hocreatine	Decrease	Slower recovery		
Urea	Accumulation	Continued accumulation (up to ~900 nmol/g)	_	
Liver	Alanine	8-fold increase	Gradual decrease	_
Aspartate	70% decrease	Gradual recovery	_	
Fructose-1,6- bisphosphate	76% decrease	4-fold increase (after 24h)		
Glycerol-3- phosphate	Increase	10-fold increase (after 24h)	_	
Urea	Accumulation	7.5-fold increase (after 24h)	-	

Table 4: Cardiac Performance in Ex Vivo Perfused Goldfish (Carassius auratus) Heart under Normoxia and Hypoxia.



Parameter	Normoxia	Нурохіа	Reference
Cardiac Output (mL min ⁻¹ kg ⁻¹)	12.3 ± 1.1	16.8 ± 1.2	
Stroke Volume (mL kg ⁻¹)	0.21 ± 0.02	0.28 ± 0.02	
Heart Rate (beats min ⁻¹)	58.6 ± 2.4	60.0 ± 2.6	_
Stroke Work (mJ g ⁻¹)	1.8 ± 0.2	2.5 ± 0.2	-

Experimental Protocols

Protocol 1: In Vivo Anoxia/Reoxygenation Model in Carassius

This protocol describes the induction of anoxia and subsequent reoxygenation in Carassius for tissue-specific analysis.

Materials:

- Carassius (goldfish or crucian carp) of appropriate size and sex.
- Airtight experimental tanks (e.g., 25-liter).
- · Nitrogen gas supply.
- · Air supply.
- Dissolved oxygen meter with a probe.
- Anesthetic (e.g., MS-222).
- · Liquid nitrogen.
- · Dissection tools.



Procedure:

- Acclimation: Acclimate fish in aerated, dechlorinated water at a constant temperature (e.g., 8-12°C) for at least 48 hours. Fish should be fasted during this period.
- Induction of Anoxia: Transfer fish to the airtight experimental tanks. To induce anoxia, cease aeration and begin bubbling with nitrogen gas. Monitor the dissolved oxygen level continuously until it is below 0.1% air saturation. Maintain anoxia for the desired duration (e.g., 5 days).
- Reoxygenation: To initiate reoxygenation, stop the nitrogen supply and begin vigorous
 aeration of the water. The water should become fully air-saturated within approximately 1
 hour. Maintain reoxygenation for the desired duration (e.g., 1, 3, or 24 hours).
- Tissue Sampling:
 - At the end of the experimental period (normoxia, anoxia, or reoxygenation), euthanize the fish by a quick blow to the head followed by spinal cord transection.
 - For blood collection, anesthetize the fish (e.g., 100 mg/L MS-222) and collect blood from the tail vein. Centrifuge to obtain plasma.
 - Rapidly dissect the tissues of interest (e.g., brain, heart, liver).
 - Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis.

Protocol 2: Ex Vivo Perfused Working Heart Model in Goldfish (Carassius auratus)

This protocol allows for the direct assessment of cardiac function under controlled oxygen conditions.

Materials:

Goldfish (Carassius auratus).



- Perfusion apparatus.
- Perfusion solution (in mmol L⁻¹): NaCl 124.9, KCl 2.49, MgSO₄ 0.94, NaH₂PO₄ 1.0, Glucose 5.0, NaHCO₃ 15.0, and CaCl₂ 1.2.
- Gas mixture for normoxia: 99.5% O₂ and 0.5% CO₂.
- Gas mixture for hypoxia: 10% O₂, 0.5% CO₂, and 89.5% N₂.
- Oxygen analyzer.
- Pressure transducer and data acquisition system.
- Dissection tools.

Procedure:

- Heart Isolation: Euthanize the goldfish and quickly excise the heart.
- Cannulation and Perfusion: Cannulate the heart and connect it to the perfusion apparatus.
- Perfusion Conditions:
 - Perfuse the heart with the perfusion solution equilibrated with either the normoxic or hypoxic gas mixture.
 - Maintain the pH of the perfusate at 7.7-7.9 and the temperature at 18-20°C.
 - Continuously monitor the oxygen concentration in the perfusion reservoir. Normoxic conditions are typically around 8.4 mg O_2 L^{-1} , and hypoxic conditions are around 2.5 mg O_2 L^{-1} .
- Stabilization and Baseline Measurements: Allow the heart to stabilize for 15-20 minutes with a spontaneous rhythm. Set the afterload (e.g., to 1.5 kPa) and adjust the filling pressure to achieve a baseline cardiac output (e.g., 10-14 mL min⁻¹ kg⁻¹ body mass).
- Experimental Measurements:



- Simultaneously measure cardiac variables such as heart rate, stroke volume, cardiac output, and stroke work.
- For time-course experiments, record cardiac parameters at regular intervals (e.g., every 10 minutes) for the duration of the experiment (e.g., 90 minutes).

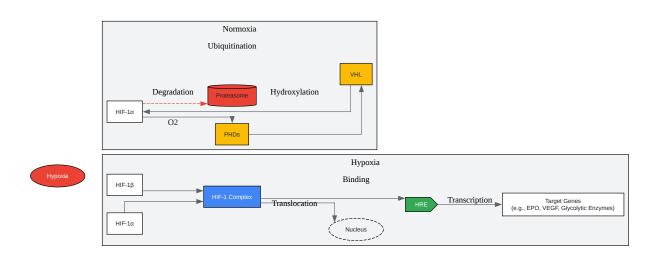
Key Signaling Pathways

The remarkable ischemia tolerance of Carassius is orchestrated by a complex network of signaling pathways that regulate metabolism, protect against oxidative stress, and maintain cellular homeostasis.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

The HIF-1 signaling pathway is a master regulator of the cellular response to hypoxia. In Carassius, this pathway is crucial for initiating adaptive responses to low oxygen. Under normoxic conditions, the HIF-1 α subunit is continuously degraded. However, under hypoxic conditions, HIF-1 α stabilizes, translocates to the nucleus, and dimerizes with HIF-1 β . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various adaptive processes, including angiogenesis, erythropoiesis, and anaerobic metabolism. In goldfish, hypoxia leads to increased expression of HIF-1 α in the heart.





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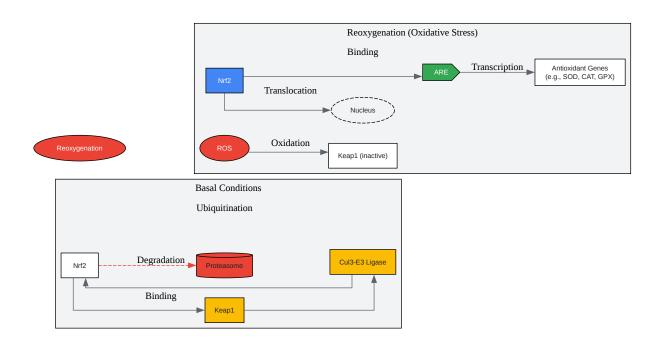
Caption: HIF-1 signaling pathway under normoxia and hypoxia.

Nrf2-Mediated Antioxidant Response

Reperfusion following ischemia leads to a burst of reactive oxygen species (ROS), which can cause significant cellular damage. The Nrf2 signaling pathway is a key defense mechanism against this oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1, which targets it for degradation. During reoxygenation, ROS accumulation leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs), inducing the expression of a battery of antioxidant and cytoprotective genes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione



peroxidase (GPX). Studies in gibel carp have shown that hypoxia can improve the expression of core genes in the Nrf2 signaling pathway.



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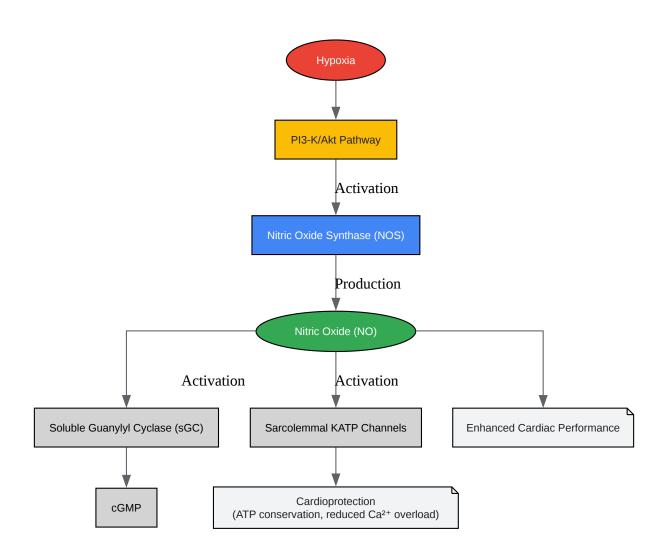
Caption: Nrf2-mediated antioxidant response during reoxygenation.

Nitric Oxide (NO) Signaling in the Hypoxic Heart

Nitric oxide (NO) plays a crucial role in modulating cardiac function in Carassius during hypoxia. In the goldfish heart, hypoxia activates NO synthase (NOS) through the PI3-K/Akt



pathway, leading to increased NO production. NO can then act through various downstream effectors to enhance cardiac performance and confer cardioprotection. For instance, NO can activate sarcolemmal KATP channels, which may help conserve ATP and reduce intracellular calcium accumulation. The interplay between NO and other signaling molecules is complex and contributes significantly to the remarkable hypoxic tolerance of the Carassius heart.



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Caption: Nitric Oxide signaling in the hypoxic Carassius heart.



Conclusion

The Carassius model offers a powerful and unique platform for investigating the fundamental mechanisms of tolerance to ischemia-reperfusion injury. Their natural adaptations provide a rich source of potential therapeutic targets for mitigating I/R damage in humans. The protocols and data presented here serve as a valuable resource for researchers aiming to leverage this exceptional model system in their studies of ischemia, hypoxia, and cellular protection. By understanding the intricate signaling networks and metabolic reprogramming that allow Carassius to survive extreme oxygen deprivation, we can pave the way for novel and effective treatments for a range of ischemic pathologies.

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